

A Comprehensive Technical Guide to 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxybenzoic acid

Cat. No.: B7763904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Phenoxybenzoic acid**, a versatile aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis. This document consolidates key physicochemical data, outlines experimental protocols, and presents logical workflows relevant to its synthesis and evaluation.

Core Properties and Data

2-Phenoxybenzoic acid, also known as o-phenoxybenzoic acid, is a white to yellow crystalline solid. Its core structure consists of a benzoic acid moiety substituted with a phenoxy group at the ortho position. This arrangement provides a flexible scaffold that has been explored for the development of various bioactive molecules.

Physicochemical and Identification Data

The essential identification and physicochemical properties of **2-Phenoxybenzoic acid** are summarized in the table below for easy reference.

Property	Value
CAS Number	2243-42-7 [1]
Molecular Weight	214.22 g/mol [1]
Molecular Formula	C ₁₃ H ₁₀ O ₃ [1]
Melting Point	110-112 °C [2]
Boiling Point	355 °C [2]
pKa (at 25°C)	3.53 [2]
Appearance	White to pale purple solid/powder
Solubility	Sparingly soluble in water; slightly soluble in chloroform and methanol. [2]
Synonyms	o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether, Benzoic acid, 2-phenoxy- [1]

Synthesis of 2-Phenoxybenzoic Acid

The primary method for synthesizing **2-Phenoxybenzoic acid** is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For **2-Phenoxybenzoic acid**, this typically involves the reaction of 2-chlorobenzoic acid with phenol.[\[3\]](#) While a specific, detailed protocol for this exact transformation is not readily available in the reviewed literature, a general experimental procedure can be outlined based on established Ullmann condensation principles and related reactions.

Experimental Protocol: Ullmann Condensation for 2-Phenoxybenzoic Acid Synthesis

This protocol is a representative methodology based on similar Ullmann-type reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary.

Materials:

- 2-Chlorobenzoic acid

- Phenol
- Potassium carbonate (K_2CO_3), anhydrous
- Copper(I) iodide (CuI) or other copper catalyst
- High-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
- Hydrochloric acid (HCl), for acidification
- Ethyl acetate, for extraction
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$), for drying
- Silica gel for column chromatography

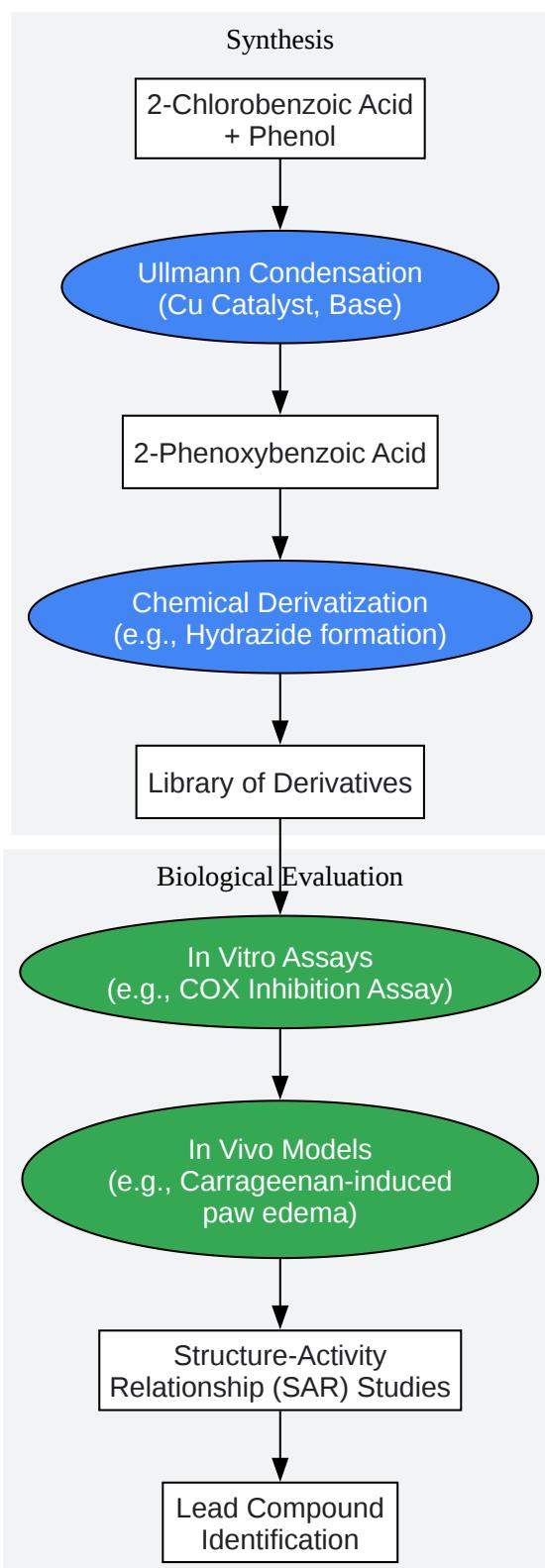
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10-20 mol%).
- Solvent Addition: Add a suitable volume of a high-boiling polar aprotic solvent, such as DMF, to the flask.
- Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove inorganic salts.
 - Acidify the filtrate with aqueous HCl to a pH of approximately 2-3 to precipitate the product.

- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification:
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude **2-Phenoxybenzoic acid** by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications and Biological Relevance

2-Phenoxybenzoic acid serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties.[\[3\]](#)


Role as a Precursor for Bioactive Molecules

Research has demonstrated that hydrazide derivatives of **2-Phenoxybenzoic acid** exhibit significant analgesic and anti-inflammatory activities, in some cases more potent than established drugs like mefenamic acid and diclofenac sodium in preclinical models. The anti-inflammatory effects of such non-steroidal anti-inflammatory drug (NSAID) analogs are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

While the direct action of **2-Phenoxybenzoic acid** on specific signaling pathways is not extensively detailed, its role as a scaffold for COX inhibitors suggests a logical workflow for drug discovery and development. This involves the synthesis of derivatives and their subsequent evaluation in biological assays.

Logical Workflow for Synthesis and Evaluation of 2-Phenoxybenzoic Acid Derivatives

The following diagram illustrates a typical workflow from the synthesis of **2-Phenoxybenzoic acid** to the biological evaluation of its derivatives.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and biological evaluation of **2-Phenoxybenzoic acid** derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol to assess the anti-inflammatory potential of **2-Phenoxybenzoic acid** derivatives by measuring the inhibition of COX enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compounds (derivatives of **2-Phenoxybenzoic acid**)
- A suitable buffer system
- A method for detecting prostaglandin production (e.g., ELISA kit for PGE₂)

Procedure:

- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.
- Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound or a vehicle control for a defined period at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a strong acid).
- Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced in each well using a suitable detection method like ELISA.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

2-Phenoxybenzoic acid is a compound of significant interest to the scientific and drug development communities. Its established role as a versatile synthetic intermediate, particularly for compounds with anti-inflammatory and analgesic potential, underscores its importance. This guide provides the core technical data and representative experimental frameworks to aid researchers in their work with this valuable molecule. Further investigation into the specific biological mechanisms of **2-Phenoxybenzoic acid** and its derivatives will continue to be a promising area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
- 2. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Phenoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7763904#2-phenoxybenzoic-acid-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com